molecular formula C6H11ClF3N B2459280 3-(3,3,3-Trifluoropropyl)azetidine hydrochloride CAS No. 2089255-65-0

3-(3,3,3-Trifluoropropyl)azetidine hydrochloride

Cat. No. B2459280
CAS RN: 2089255-65-0
M. Wt: 189.61
InChI Key: MRJLBHOLPQFTSY-UHFFFAOYSA-N
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Description

“3-(3,3,3-Trifluoropropyl)azetidine hydrochloride” is a chemical compound with the molecular formula C6H11ClF3N . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “3-(3,3,3-Trifluoropropyl)azetidine hydrochloride” is represented by the formula C6H11ClF3N . The molecular weight of the compound is 189.61 .

Scientific Research Applications

1. Novel Azetidine Derivatives as Triple Reuptake Inhibitors

Novel azetidines based on the 3-aryl-3-oxypropylamine scaffold, including derivatives of 3-(3,3,3-Trifluoropropyl)azetidine hydrochloride, were designed and synthesized. They were evaluated as triple reuptake inhibitors, with compounds showing promise in vivo in forced swim tests (Han et al., 2012).

2. Production of Highly Energetic Building Block

The compound has been utilized in the production of a highly energetic bromoacetylene building block, essential for the production of an active pharmaceutical ingredient. The process involved a four-step, scalable sequence for its synthesis, highlighting its significance in chemical process development and safety studies (Kohler et al., 2018).

3. Efficient Synthesis of Azetidine

Efficient synthetic routes for azetidine were developed starting from 3-amino-l-propanol or 3-halopropylamine hydrohalides, demonstrating its utility in chemical synthesis. This approach included the preparation of N-trityl- or N-dimethoxy-trityl protected tosyloxy- or halopropylamines and their subsequent cyclization (Huszthy et al., 1993).

4. Nicotinic Acetylcholine Receptor Binding Properties

The azetidine derivative A-85380, which includes 3-(3,3,3-Trifluoropropyl)azetidine hydrochloride, is a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor subtype. This compound's binding properties have been studied for potential application in brain imaging with positron emission tomography (Doll et al., 1999).

5. Synthesis of Trifluoromethyl-Containing Aminopropanes

3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, synthesized from compounds related to 3-(3,3,3-Trifluoropropyl)azetidine hydrochloride, have been used as building blocks for the preparation of various CF3-containing compounds. This highlights its potential in the synthesis of functionally diverse chemicals (Thi et al., 2018).

Mechanism of Action

The mechanism of action of “3-(3,3,3-Trifluoropropyl)azetidine hydrochloride” is not specified in the search results. As it is used for pharmaceutical testing , its mechanism of action would likely depend on the specific context of the experiment.

Future Directions

The future directions for “3-(3,3,3-Trifluoropropyl)azetidine hydrochloride” are not specified in the search results. Given its use in pharmaceutical testing , it may continue to be used in various research and development contexts.

properties

IUPAC Name

3-(3,3,3-trifluoropropyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)2-1-5-3-10-4-5;/h5,10H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJLBHOLPQFTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,3,3-Trifluoropropyl)azetidine hydrochloride

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